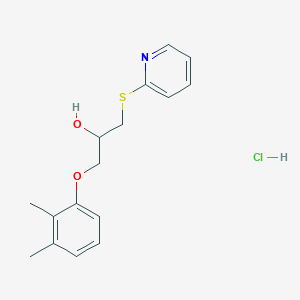

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dimethylphenoxy group, a pyridinylthio moiety, and a propanol backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form 2,3-dimethylphenoxy halide.

Thioether Formation: The phenoxy halide is then reacted with 2-mercaptopyridine under basic conditions to form the pyridin-2-ylthio ether.

Propanol Addition: The final step involves the addition of a propanol derivative to the thioether intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

Quality Control: Implementing rigorous testing protocols to maintain consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether to a thiol or further to a hydrocarbon, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, hydrocarbons.

Substitution Products: Various substituted phenoxy and pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549), indicating its potential as an anticancer agent.

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

Medicinal Chemistry

The compound's unique structure makes it a candidate for the development of new therapeutic agents. Researchers are investigating its potential as:

- Anticancer Drug : Ongoing studies focus on elucidating the mechanisms by which the compound induces apoptosis in cancer cells and its efficacy compared to standard chemotherapeutics like cisplatin.

- Antimicrobial Agent : Investigations into its spectrum of activity against resistant bacterial strains are critical for addressing public health challenges related to antibiotic resistance.

Pharmacological Studies

Pharmacological studies are essential for understanding the safety and efficacy of new compounds. Key areas of focus include:

- Dose-response Relationships : Determining the IC50 values for various cell lines helps establish effective dosing regimens for further clinical studies.

- Mechanism of Action : Understanding how the compound interacts with cellular targets can inform drug design and optimization.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

| Study Type | Findings |

|---|---|

| Anticancer Activity | Significant reduction in cell viability of A549 cells at 100 µM. |

| Antimicrobial Efficacy | Effective inhibition of growth in Staphylococcus aureus and Klebsiella pneumoniae. |

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparación Con Compuestos Similares

- 1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- 1-(2,3-Dimethylphenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride

- 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)butan-2-ol hydrochloride

Comparison:

- Structural Differences: Variations in the position of methyl groups or the length of the carbon chain can significantly alter the compound’s properties.

- Unique Features: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C16H20ClNO2S

- Molecular Weight : 325.9 g/mol

- CAS Number : 1323621-63-1

The structure features a dimethylphenoxy group linked to a pyridinylthio moiety, which is essential for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis. Inhibition of this enzyme can lead to reduced melanin production, making it relevant for skin-related applications .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and may contribute to its therapeutic effects in skin conditions and other oxidative stress-related diseases .

- Binding Affinity : Its structural features suggest that it may act as a ligand in biochemical studies, potentially interacting with various biological targets.

Tyrosinase Inhibition

A study on related compounds indicates that similar structures inhibit tyrosinase activity effectively. The compound's ability to reduce melanin synthesis through dual mechanisms—direct inhibition of tyrosinase and acceleration of its degradation—has been documented. The IC50 value for tyrosinase inhibition was found to be significantly lower than that for melanin synthesis inhibition .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Tyrosinase inhibition |

| Kojic Acid | 200 | Tyrosinase inhibition |

| DP (related compound) | 10 | Melanin synthesis reduction |

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays that measure radical scavenging activity. Results indicated a significant capacity to neutralize free radicals, suggesting potential applications in dermatological formulations aimed at reducing oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

- Skin Lightening Agents : Compounds that inhibit tyrosinase are often explored for their efficacy in skin lightening products. The ability of this compound to modulate melanin production positions it as a candidate for further development in cosmetic applications.

- Antioxidant Formulations : Given its antioxidant properties, this compound could be integrated into formulations aimed at preventing skin aging and photodamage.

Propiedades

IUPAC Name |

1-(2,3-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-15(13(12)2)19-10-14(18)11-20-16-8-3-4-9-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKQSOSFYOESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(CSC2=CC=CC=N2)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.